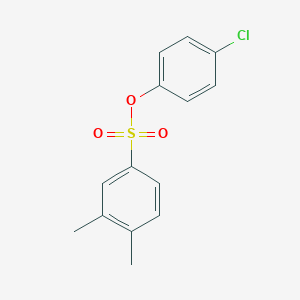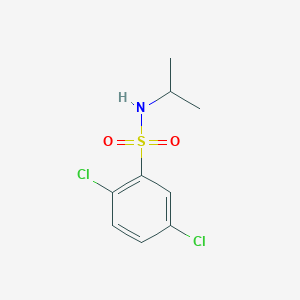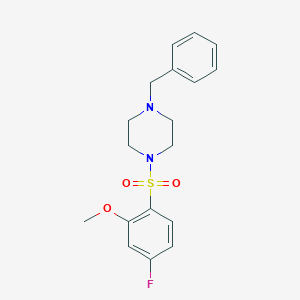![molecular formula C19H24N2O5S B273511 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Mecanismo De Acción
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine selectively damages noradrenergic neurons in the brain by binding to and inhibiting the uptake of norepinephrine, a neurotransmitter that is primarily produced by noradrenergic neurons. The resulting depletion of norepinephrine leads to the selective damage of noradrenergic neurons, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been shown to have a variety of biochemical and physiological effects. These include changes in behavior, cognition, and mood, as well as alterations in various physiological processes such as cardiovascular function and immune system activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its selectivity for noradrenergic neurons, which allows for the selective manipulation of the noradrenergic system without affecting other neurotransmitter systems. However, one limitation of using 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. These include further studies of the role of the noradrenergic system in various physiological and pathological processes, as well as the development of new compounds that can selectively target other neurotransmitter systems. Additionally, there is potential for the development of new therapeutic agents that can selectively target the noradrenergic system for the treatment of various neuropsychiatric disorders.
Métodos De Síntesis
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 1-(3,4-dimethoxyphenyl)-2-nitroethane with 4-methoxyphenylpiperazine in the presence of a reducing agent such as palladium on carbon. The resulting product can then be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. It has been shown to selectively damage noradrenergic neurons in the brain, making it a useful tool for studying the role of the noradrenergic system in conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
Nombre del producto |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
Fórmula molecular |
C19H24N2O5S |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O5S/c1-24-16-6-4-15(5-7-16)20-10-12-21(13-11-20)27(22,23)17-8-9-18(25-2)19(14-17)26-3/h4-9,14H,10-13H2,1-3H3 |
Clave InChI |
QLPZELJTPPFRSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)


![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)




